molecular formula C8H17NO B12975924 (2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine

(2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine

Cat. No.: B12975924
M. Wt: 143.23 g/mol
InChI Key: JFRULCKMXRNDIF-UHFFFAOYSA-N
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Description

(2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine is a chemical compound of interest in synthetic and medicinal chemistry research . The structural motif of a methanamine group attached to a substituted tetrahydrofuran ring is present in various biologically active molecules and complex synthetic intermediates. This compound is suited for applications such as method development, analytical testing, and use as a building block in organic synthesis. Research Applications and Value This compound's specific research applications and mechanism of action are not detailed in the available literature. Its value to researchers is likely derived from its functional groups and stereochemistry, which make it a potential precursor or intermediate in the synthesis of more complex structures, particularly in pharmaceutical development. Further investigation is needed to elucidate its precise biological targets and pharmacological profile. Handling and Safety Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information. This product is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(2,2,3-trimethyloxolan-3-yl)methanamine

InChI

InChI=1S/C8H17NO/c1-7(2)8(3,6-9)4-5-10-7/h4-6,9H2,1-3H3

InChI Key

JFRULCKMXRNDIF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCO1)(C)CN)C

Origin of Product

United States

Preparation Methods

Cyclization of Maleic Glycol to 2,5-Dihydrofuran, Followed by Formylation and Reductive Amination

This method involves three key steps:

  • Step 1: Cyclization
    Maleic glycol is cyclized in a fixed bed reactor using catalysts such as modified montmorillonite, hydroxyapatite (HPA), or alumina at 120–150 °C to produce 2,5-dihydrofuran.

  • Step 2: Formylation (Hydroformylation)
    2,5-Dihydrofuran undergoes hydroformylation in a high-pressure reactor with a metal catalyst (cobalt carbonyl, bis(triphenylphosphine) platinum dichloride, or bis(triphenylphosphine) rhodium carbonyl hydride) and a halogenated diphosphinium ion salt cocatalyst. The reaction is conducted at 50–100 °C under 0.1–3 MPa pressure with a water gas mixture (CO:H2 = 1:1), yielding 3-formyl tetrahydrofuran.

  • Step 3: Reductive Amination
    The 3-formyl tetrahydrofuran is converted to 3-aminomethyl tetrahydrofuran by reductive amination using a hydroxyapatite-supported nickel catalyst under ammonia and hydrogen gas at 40–60 °C and 0.1–1 MPa pressure.

Advantages:

  • High selectivity and yield.
  • Catalysts are reusable and less hazardous compared to Raney nickel or palladium carbon catalysts.
  • Cleaner process with less waste and better material utilization.

Catalyst Preparation for Step 3:
Hydroxyapatite is suspended in acetone, nickel acetate solution is added dropwise, stirred at 55 °C for 20 hours, solvent evaporated, dried at 40 °C, and calcined at 280 °C for 3 hours to obtain the supported nickel catalyst.

Step Reactants/Conditions Catalyst Temperature (°C) Pressure (MPa) Time (h) Notes
1 Maleic glycol Modified montmorillonite / HPA / alumina 120-150 Atmospheric 6-12 Fixed bed reactor
2 2,5-Dihydrofuran + CO/H2 Co carbonyl / Pt or Rh complexes + halogenated diphosphinium salt 50-100 0.1-3 12-24 High-pressure vessel
3 3-Formyl tetrahydrofuran + NH3/H2 Hydroxyapatite-supported Ni 40-60 0.1-1 3-6 Reductive amination

Michael Addition of Nitromethane to Diethyl Maleate Followed by Multi-step Conversion

This method involves a Michael addition reaction of nitromethane to diethyl maleate, followed by six steps leading to the target amine with an overall yield of approximately 45.5%. Details on intermediate steps are less explicit but involve reduction and cyclization reactions.

Reductive Amination of Tetrahydrofuran-3-carboxaldehyde

A direct and efficient method involves:

  • Reacting tetrahydrofuran-3-carboxaldehyde with ammonia and hydrogen in methanol solvent.
  • Using Raney nickel as a catalyst under 4 MPa hydrogen pressure at 60 °C for 12 hours.
  • The reaction yields 3-aminomethyl tetrahydrofuran with a high yield of 99.5%.
Parameter Details
Aldehyde Tetrahydrofuran-3-carboxaldehyde (1 mol)
Catalyst Raney nickel (20% w/w)
Solvent Methanol with 15% ammonia
Temperature 60 °C
Pressure 4 MPa H2
Time 12 h
Yield 99.5%

Note: While highly efficient, Raney nickel poses flammability and handling risks, limiting industrial scalability without proper safety measures.

Other Routes and Considerations

  • Diethyl Malonate Route: Condensation of diethyl malonate and ethyl chloroacetate, followed by reduction, cyclization, sulfonation, and ammonolysis. This route uses inexpensive raw materials but suffers from low overall yield and high sodium borohydride consumption.

  • Malic Acid Route: Reduction of malic acid to 1,2,4-butanetriol, cyclization, halogenation, cyanidation, and reduction. This route uses cheap materials but involves hazardous reagents like sodium cyanide and risks ring opening and isomerization.

  • Hydroformylation of 2,3-Dihydrofuran: Produces 3-formyltetrahydrofuran followed by reductive amination. This is a simpler route but suffers from byproduct formation and difficult separation.

  • 4,5-Dihydrofuran-3-formic Acid Route: Involves multiple steps including acyl chlorination and hydrogenation, with moderate yield (~38%) but complex and hazardous reagents like triphosgene.

  • 3-Chloropropionitrile Route: Reaction with ethylene oxide, cyclization, and reduction. This route has fewer steps and higher yield (>56%) but requires harsh conditions (-78 °C) and hazardous reagents like butyl lithium and lithium aluminum hydride.

Route Key Raw Materials Catalysts Yield (%) Advantages Disadvantages
1. Maleic glycol → 2,5-dihydrofuran → formylation → reductive amination Maleic glycol Modified montmorillonite, Co/Pt/Rh complexes, Ni/HPA Moderate to high Clean, reusable catalysts, industrially scalable Multi-step, requires high-pressure equipment
2. Michael addition of nitromethane to diethyl maleate Diethyl maleate, nitromethane Various ~45.5 Straightforward chemistry Multi-step, moderate yield
3. Reductive amination of tetrahydrofuran-3-carboxaldehyde Tetrahydrofuran-3-carboxaldehyde Raney Ni 99.5 High yield, simple Catalyst safety concerns
4. Diethyl malonate condensation Diethyl malonate, ethyl chloroacetate Sodium ethoxide, NaBH4 Low Cheap raw materials Low yield, high reagent consumption
5. Malic acid reduction and cyanidation Malic acid, NaCN Ru/C, others Moderate Cheap materials Toxic reagents, safety risks
6. Hydroformylation of 2,3-dihydrofuran 2,3-Dihydrofuran Rhodium complexes Moderate Simple route Byproduct formation, separation issues
7. 4,5-Dihydrofuran-3-formic acid reduction 4,5-Dihydrofuran-3-formic acid Pd/C ~38 Moderate yield Complex steps, hazardous reagents
8. 3-Chloropropionitrile route 3-Chloropropionitrile, ethylene oxide Lithium diisopropylamide, LiAlH4 >56 Fewer steps, higher yield Harsh conditions, hazardous reagents
  • The maleic glycol cyclization followed by hydroformylation and reductive amination using hydroxyapatite-supported nickel catalysts represents a green, cost-effective, and scalable method with high selectivity and reduced waste generation. This method addresses safety and environmental concerns associated with traditional catalysts like Raney nickel and palladium carbon.

  • The reductive amination of tetrahydrofuran-3-carboxaldehyde with Raney nickel remains a benchmark for high yield but requires stringent safety protocols due to catalyst flammability.

  • Routes involving hazardous reagents such as sodium cyanide or butyl lithium are less favored for industrial production due to safety and environmental risks.

  • Catalyst development, especially the use of supported nickel catalysts and halogenated diphosphinium ion salts as cocatalysts, has significantly improved reaction efficiency and catalyst recyclability, reducing production costs.

The preparation of (2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine and related 3-aminomethyl tetrahydrofuran compounds is best achieved through multi-step processes involving cyclization, hydroformylation, and reductive amination. Among the various methods, the maleic glycol route with advanced catalysts offers a balanced approach combining efficiency, safety, and environmental considerations suitable for industrial scale-up. Alternative methods provide options depending on available raw materials and production scale but often involve trade-offs in yield, safety, or complexity.

Chemical Reactions Analysis

Types of Reactions

(2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

    Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce simpler amines. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nucleophile used.

Scientific Research Applications

(2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine with structurally related compounds based on substituents, hazards, synthesis, and applications:

Compound Name CAS Number Substituents Hazards (GHS Classification) Synthesis Methods Applications
This compound Not provided 2,2,3-Trimethyltetrahydrofuran Inferred: Potential acute toxicity (oral, dermal) due to structural similarity to analogs Likely involves alkylation of tetrahydrofuran precursors followed by amine functionalization Research intermediates, agrochemicals
Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine 195615-83-9 2,2-Diphenyl, N,N-dimethyl H302 (acute oral toxicity), H315 (skin irritation), H319 (eye irritation), H335 (respiratory) Multi-step synthesis involving diamine intermediates and phosphazene reactions Laboratory chemicals, chemical synthesis
(Tetrahydrofuran-3-yl)methanamine 165253-31-6 Unsubstituted tetrahydrofuran No significant hazards reported; general safety precautions advised Direct functionalization of tetrahydrofuran via reductive amination Solvents, polymer precursors

Key Findings:

Substituent Effects :

  • The trimethyl substitution in the target compound increases steric hindrance compared to the unsubstituted (Tetrahydrofuran-3-yl)methanamine , which may reduce reactivity in nucleophilic reactions but improve thermal stability.
  • In contrast, the diphenyl and dimethyl groups in Tetrahydro-N,N-dimethyl-2,2-diphenyl-3-furanmethanamine introduce significant lipophilicity and aromaticity, altering solubility and toxicity profiles .

Hazard Profile :

  • The trimethyl analog’s hazards are inferred from structurally similar amines. For example, diphenyl/dimethyl analogs exhibit acute oral toxicity (H302) and respiratory irritation (H335) , while unsubstituted derivatives show minimal hazards .

Synthetic Routes :

  • The target compound’s synthesis may parallel methods used for phosphazene-diamine adducts (e.g., THF-based alkylation and amine coupling) , whereas diphenyl-substituted analogs require more complex multi-step protocols .

Applications :

  • Trimethyltetrahydrofuran methanamine derivatives are hypothesized to have agrochemical applications, similar to triazine-based compounds (e.g., ethametsulfuron methyl ester) , though direct evidence is lacking.

Biological Activity

(2,2,3-Trimethyltetrahydrofuran-3-yl)methanamine is a compound of interest due to its unique structural features and potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, cytotoxic, and antiproliferative effects. We will also explore case studies that highlight its applications in various fields.

Chemical Structure

The compound is characterized by a tetrahydrofuran ring with three methyl groups and an amine functional group. Its chemical structure can be represented as follows:

C8H17N\text{C}_8\text{H}_{17}\text{N}

This structure contributes to its lipophilicity and interaction with biological systems.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoline have been reported to possess strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 3.91 µg/mL to over 500 µg/mL depending on the bacterial strain tested .

Compound Bacterial Strain MIC (µg/mL) MBC (µg/mL)
29Staphylococcus aureus3.9115.62
29E. coli62.5 - 500125 - >2000

These findings suggest that the presence of specific functional groups in the chemical structure enhances antimicrobial efficacy.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines indicate that this compound and its derivatives can exhibit varying levels of toxicity. For example, compounds were tested on L929 cells with results showing significant increases in cell viability at certain concentrations:

Dose (µM) Cell Viability (%)
20077
10092
5074
12109

At lower concentrations (12 µM), some derivatives enhanced cell viability beyond baseline levels, indicating potential for therapeutic applications .

Antiproliferative Effects

In vitro studies have also assessed the antiproliferative effects of this compound on cancer cell lines such as HeLa and A549. The IC50 values for antiproliferative activity were found to be significant, suggesting potential use in cancer therapy.

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study highlighted the effectiveness of a derivative of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a MIC value below that of conventional antibiotics, suggesting its potential as a novel antibacterial agent.
  • Cytotoxicity in Cancer Treatment : Another case study focused on the cytotoxic effects of this compound on lung cancer cells (A549). The results indicated a dose-dependent response where higher concentrations led to increased apoptosis rates compared to untreated controls.

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